Welcome to the BenchChem Online Store!
molecular formula C7H9NO2 B2578046 1-ethyl-1H-pyrrole-2-carboxylic acid CAS No. 4778-76-1

1-ethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2578046
M. Wt: 139.154
InChI Key: XCOJUFQICAEQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05451592

Procedure details

Under nitrogen, a suspension of 50 g (0.9 mol) of pulverized KOH in 440 ml of anhydrous DMSO was treated with 20 g (0.18 mol) of pyrrole-2-carboxylic acid (Aldrich); this mixture was cooled in ice and treated with 28 ml (0.36 mol of ethyl iodide. The reaction was allowed to warm to ambient temperatures and stir overnight prior to concentration in vacuo. The residue was dissolved in 125 ml of water and the pH adjusted to 4 with aqueous HCl. The product was extracted with methylene chloride, dried (MgSO4), and concentrated in vacuo to give 19.6 g (78%) of colorless material: mp 77°-78° C.; NMR (DMSO-d6) δ 1.23(t, J=7 Hz, 3H), 4.29(q, J=7 Hz, 2H), 6.06(dd, J=3 and 1 Hz, 1H), 7.10 (t, J=2 Hz, 1H).
Name
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0.36 mol
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]([OH:10])=[O:9].[CH2:11](I)[CH3:12]>CS(C)=O>[CH2:11]([N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]([OH:10])=[O:9])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
440 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)O
Step Three
Name
Quantity
0.36 mol
Type
reactant
Smiles
C(C)I

Conditions

Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this mixture was cooled in ice
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperatures
CONCENTRATION
Type
CONCENTRATION
Details
to concentration in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 125 ml of water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1C(=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.